molecular formula C10H9BrO3 B13632071 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid

Cat. No.: B13632071
M. Wt: 257.08 g/mol
InChI Key: FHRKVRDNKBOYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid typically involves the bromination of 2,3-dihydro-1-benzofuran followed by acetic acid substitution. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Mechanism of Action

The mechanism of action of 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new derivatives with enhanced properties .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid

InChI

InChI=1S/C10H9BrO3/c11-8-4-6(5-9(12)13)3-7-1-2-14-10(7)8/h3-4H,1-2,5H2,(H,12,13)

InChI Key

FHRKVRDNKBOYTD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2Br)CC(=O)O

Origin of Product

United States

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